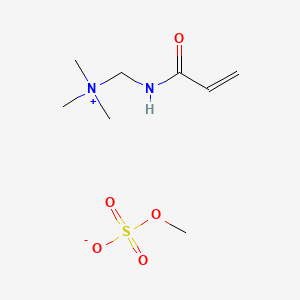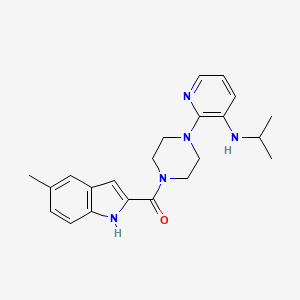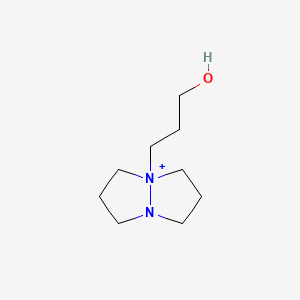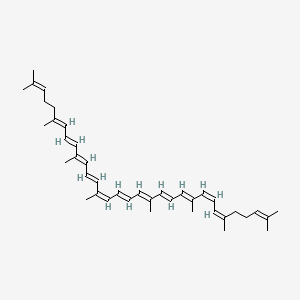
Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium is a complex compound with a unique structure It is characterized by the presence of chromate ions coordinated with bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-)) ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium typically involves the reaction of chromate salts with the appropriate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH and temperature carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. additional steps such as purification and crystallization are often employed to obtain the compound in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) species.
Substitution: The ligands in the compound can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species.
Applications De Recherche Scientifique
Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic tools.
Industry: The compound is used in industrial processes, including as a pigment in dyes and as a corrosion inhibitor.
Mécanisme D'action
The mechanism by which Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium exerts its effects involves its interaction with molecular targets and pathways. The chromate ion can interact with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chromate complexes with different ligands, such as:
- Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, potassium
- Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, lithium
Uniqueness
The uniqueness of Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium lies in its specific ligand structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
83562-94-1 |
|---|---|
Formule moléculaire |
C38H30CrN6O10S2.Na C38H30CrN6NaO10S2 |
Poids moléculaire |
869.8 g/mol |
Nom IUPAC |
sodium;8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+) |
InChI |
InChI=1S/2C19H17N3O5S.Cr.Na/c2*1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;;/h2*3-10,24-25H,1-2H3,(H,20,23);;/q;;+3;+1/p-4 |
Clé InChI |
XCNTVFIJIBEAGR-UHFFFAOYSA-J |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)


